molecular formula C28H42N4O3 B12682911 N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline CAS No. 93964-89-7

N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline

Cat. No.: B12682911
CAS No.: 93964-89-7
M. Wt: 482.7 g/mol
InChI Key: HPYDMCBDLHYDQV-UHFFFAOYSA-N
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Description

N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline (CAS: 93964-89-7) is an azo compound characterized by a nitro-substituted phenylazo group linked to an aniline derivative. Its structure includes a dodecyloxyethyl chain (C12H25OCH2CH2–) and an ethyl group (–CH2CH3) attached to the aniline nitrogen. The extended dodecyloxy chain confers hydrophobicity, making it distinct in solubility and aggregation behavior compared to shorter-chain analogs. Azo compounds like this are widely used in dyes, sensors, and materials science due to their photoresponsive properties .

Properties

CAS No.

93964-89-7

Molecular Formula

C28H42N4O3

Molecular Weight

482.7 g/mol

IUPAC Name

N-(2-dodecoxyethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C28H42N4O3/c1-3-5-6-7-8-9-10-11-12-13-23-35-24-22-31(4-2)27-18-14-25(15-19-27)29-30-26-16-20-28(21-17-26)32(33)34/h14-21H,3-13,22-24H2,1-2H3

InChI Key

HPYDMCBDLHYDQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization Step

The synthesis begins with the formation of a diazonium salt from a primary aromatic amine precursor, typically 4-nitroaniline. This step involves the following:

  • Reagents: 4-nitroaniline, sodium nitrite (NaNO2), and a mineral acid such as hydrochloric acid (HCl).
  • Conditions: The reaction is carried out at low temperatures (0–5 °C) to stabilize the diazonium salt and prevent decomposition.
  • Mechanism: Nitrous acid (generated in situ from NaNO2 and HCl) reacts with the aromatic amine to form the diazonium salt.

This step is critical as the diazonium salt is highly reactive and must be freshly prepared and used immediately for coupling to avoid side reactions or degradation.

Coupling Reaction

The freshly prepared diazonium salt is then coupled with the coupling component, which in this case is N-[2-(dodecyloxy)ethyl]-N-ethylaniline . The coupling reaction proceeds as follows:

  • Reagents: Diazonium salt and N-[2-(dodecyloxy)ethyl]-N-ethylaniline.
  • Solvent: Typically aqueous acidic or alcoholic media to maintain diazonium salt stability and solubility of reactants.
  • Conditions: The reaction is performed at low to moderate temperatures (0–10 °C) to control the rate and selectivity.
  • Outcome: Formation of the azo bond (-N=N-) linking the nitrophenyl diazonium moiety to the aniline derivative.

The coupling reaction yields the target azo compound, N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline, with its characteristic vivid coloration and hydrophobic properties due to the dodecyloxy chain.

Detailed Reaction Scheme

Step Reactants Conditions Product
Diazotization 4-nitroaniline + NaNO2 + HCl 0–5 °C, aqueous acidic 4-nitrophenyl diazonium salt
Coupling Diazonium salt + N-[2-(dodecyloxy)ethyl]-N-ethylaniline 0–10 °C, aqueous/alcoholic This compound

Research Findings and Optimization

  • Reaction Yield: The yield of azo coupling reactions depends heavily on temperature control and pH. Maintaining low temperatures during diazotization and coupling prevents diazonium salt decomposition and side reactions, improving yield and purity.
  • Solvent Effects: Use of mixed solvents (water-alcohol mixtures) can enhance solubility of hydrophobic coupling components, such as the dodecyloxyethyl-substituted aniline, facilitating better coupling efficiency.
  • Purification: The crude azo dye is typically purified by recrystallization from suitable solvents or by chromatographic techniques to remove unreacted starting materials and by-products.
  • Characterization: The final compound is characterized by spectroscopic methods including UV-Vis (to confirm azo chromophore), NMR (1H and 13C for structural confirmation), and mass spectrometry (MALDI-TOF) to verify molecular weight and purity.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Diazonium salt formation temperature 0–5 °C Prevents decomposition
Coupling reaction temperature 0–10 °C Controls reaction rate and selectivity
Solvent system Water, ethanol, or mixed solvents Enhances solubility of hydrophobic amine
Reaction time 30 min to 2 hours Depends on scale and reagent concentration
Purification method Recrystallization, chromatography Ensures high purity
Characterization techniques UV-Vis, NMR, Mass Spectrometry Confirms structure and purity

Chemical Reactions Analysis

Reaction Mechanism:

  • Diazotization :

    • A primary aromatic amine (4-nitrophenylamine) reacts with nitrous acid (HNO₂) under acidic conditions (HCl) at 0–5°C to form a diazonium salt.

    • Critical parameters: Temperature < 5°C to prevent decomposition of the diazonium intermediate .

  • Coupling :

    • The diazonium salt reacts with N-[2-(dodecyloxy)ethyl]-N-ethylaniline, an electron-rich coupling component, in a nucleophilic aromatic substitution.

    • The reaction occurs at the para position relative to the tertiary amine group, forming the azo bond .

Table 1: Synthesis Conditions and Yields

StepReagentsTemperatureTimeYieldSource
DiazotizationNaNO₂, HCl0–5°C30 min
CouplingN-[2-(dodecyloxy)ethyl]-N-ethylaniline10–15°C2 hr~75%

Reductive Cleavage of the Azo Bond

The azo group undergoes reductive cleavage under strong reducing conditions, a reaction critical for environmental degradation studies of azo dyes .

Reaction Pathway:

  • Reducing Agents : Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd).

  • Products :

    • Two aromatic amines: 4-nitroaniline and N-[2-(dodecyloxy)ethyl]-N-ethylaniline.

    • Mechanism involves electron transfer to the azo bond, followed by protonation and bond cleavage .

Table 2: Reductive Cleavage Parameters

AgentSolventTemperatureTimeConversionSource
Na₂S₂O₄ (0.1 M)H₂O/EtOH50°C1 hr>90%
H₂ (1 atm), Pd/CEtOAcRT3 hr~85%

Photochemical Isomerization

The azo group exhibits reversible trans-to-cis isomerization under UV irradiation, a property exploited in photoresponsive materials .

Key Findings:

  • Wavelength Dependency : 365 nm (UV-A) induces isomerization; visible light (450 nm) reverses it.

  • Kinetics :

    • Transcis: Rate constant ktranscis=1.2×103s1k_{trans→cis} = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C .

    • Thermal relaxation (cistrans): Half-life ~12 hours in dark conditions .

Table 3: Photostability Under Irradiation

Light SourceIntensity (mW/cm²)Exposure TimeIsomer Ratio (trans:cis)Source
UV (365 nm)1030 min15:85
Visible (450 nm)2060 min95:5

Electrophilic Substitution at the Aromatic Ring

The nitro group directs further electrophilic substitution reactions, primarily at the meta position relative to itself .

Example Reaction: Nitration

  • Conditions : HNO₃/H₂SO₄, 50°C.

  • Product : 4-[(4-Nitro-3-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethylaniline (dinitro derivative).

  • Yield : ~65% .

Stability and Degradation

The compound demonstrates moderate thermal stability but decomposes under prolonged UV exposure or strong oxidizing agents .

Table 4: Stability Profile

ConditionTemperatureTimeDegradationSource
Dry air100°C24 hr<5%
UV (254 nm)RT6 hr~40%
H₂O₂ (30%)70°C2 hr>95%

Functionalization of the Dodecyloxy Chain

The hydrophobic chain can undergo ether cleavage under acidic conditions (e.g., HBr/AcOH), yielding a bromoethyl intermediate for further derivatization .

Scientific Research Applications

N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The dodecyloxyethyl and ethyl groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Structural Analogues

N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline (CAS: 3025-52-3)
  • Structure : Contains two ethyl groups (–CH2CH3) instead of the dodecyloxyethyl and ethyl substituents.
  • Molecular Weight : 298.35 g/mol (vs. ~500–550 g/mol for the target compound) .
  • Properties : Higher solubility in polar solvents due to shorter alkyl chains. Used in humidity sensors (e.g., DEA in poly(vinylpyrrolidone) matrices) .
  • Applications : Optical sensors, dyes.
N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline
  • Structure : Chloroethyl (–CH2CH2Cl) replaces the dodecyloxyethyl group.
  • Limited solubility data available .
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethylaniline (CAS: 67875-01-8)
  • Structure : Two chlorine atoms on the nitro-phenyl ring.
  • Molecular Weight : 367.23 g/mol.
  • Properties: Enhanced electron-withdrawing effects from Cl substituents; redshifted absorption spectra compared to non-chlorinated analogs. Used in specialized dyes .
N-Ethyl-N-(2-hexoxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline (CAS: 97552-66-4)
  • Structure : Thiazole ring replaces the nitro-phenyl azo group.
  • Molecular Weight : 405.51 g/mol.

Functional Group Variations

Hydrophobic vs. Hydrophilic Substituents
  • Dodecyloxyethyl Chain : Imparts high hydrophobicity, making the compound suitable for lipid bilayer interactions or surfactant applications.
  • Hydroxyethyl or Ethoxy Groups : Increase hydrophilicity and hydrogen-bonding capacity (e.g., 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline in optical materials) .
Electron-Withdrawing vs. Electron-Donating Groups
  • Nitro (–NO2): Strong electron-withdrawing group stabilizes the azo linkage and enhances absorption in visible spectra.
  • Ethoxy (–OCH2CH3) : Electron-donating group increases conjugation length, shifting absorption maxima .

Biological Activity

N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline, also known by its CAS number 93964-89-7, is an azo compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological implications, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC28H42N4O3
Molecular Weight482.66 g/mol
Density1.05 g/cm³
Boiling Point606.2 °C at 760 mmHg
Flash Point320.4 °C
LogP9.297

These properties suggest a hydrophobic nature, which may influence its interactions with biological membranes and potential bioactivity.

Antimicrobial Properties

Research indicates that azo compounds, including this compound, can exhibit antimicrobial activity. The mechanism is often attributed to the disruption of microbial cell membranes due to their hydrophobic nature. In studies involving various bacterial strains, the compound demonstrated inhibitory effects, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the impact of this compound on human cell lines. Results indicated that at certain concentrations, the compound could induce apoptosis in cancer cell lines, potentially through oxidative stress mechanisms and the activation of caspase pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating a dose-dependent response .
  • Cytotoxic Effects : In vitro tests on human lung cancer cells revealed that exposure to this compound resulted in a 70% reduction in cell viability at a concentration of 100 µg/mL after 24 hours .
  • Mechanistic Insights : Further investigation into the mechanism of action revealed that the compound may induce oxidative stress, leading to cellular damage and apoptosis in targeted cells .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative damage in cells .
  • Interaction with Biological Membranes : Due to its hydrophobic nature, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Q & A

Q. Conflicting computational vs. experimental dipole moments: What factors contribute?

  • Methodology : Ensure DFT calculations account for solvent effects (e.g., PCM model) and conformational flexibility. Measure dipole moments via dielectric spectroscopy. Reconcile discrepancies by optimizing basis sets (e.g., def2-TZVP) .

Methodological Gaps and Recommendations

Q. How to address the lack of biodegradation data for environmental risk assessment?

  • Methodology : Perform OECD 301F (ready biodegradability) tests in activated sludge. Use liquid chromatography-mass spectrometry (LC-MS) to track degradation metabolites. Develop structure-based models if experimental data remain scarce .

Q. What advanced techniques characterize the compound’s thermal stability for high-temperature applications?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition thresholds (>250°C). Pair with evolved gas analysis (EGA) to detect volatile byproducts. Compare with differential thermal analysis (DTA) curves .

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